molecular formula C21H25FN6O B12268219 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine

Cat. No.: B12268219
M. Wt: 396.5 g/mol
InChI Key: DAMJAGAEYIKYAM-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine is a complex organic compound that belongs to the class of pyrazole-based ligands. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, which includes a pyrazole ring, a pyridazine ring, and a piperazine moiety, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine rings. The pyrazole ring can be synthesized through the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate primary amine . The pyridazine ring is then introduced through a series of reactions involving the coupling of the pyrazole derivative with a fluorinated phenylmethyl piperazine .

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently. Common solvents used in the synthesis include tetrahydrofuran (THF) and methanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyridazine lies in its combined structure, which incorporates the beneficial properties of pyrazole, pyridazine, and piperazine moieties. This combination enhances its stability, reactivity, and versatility in various applications .

Properties

Molecular Formula

C21H25FN6O

Molecular Weight

396.5 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]pyridazine

InChI

InChI=1S/C21H25FN6O/c1-15-12-16(2)28(25-15)21-7-6-20(23-24-21)27-10-8-26(9-11-27)14-17-4-5-19(29-3)18(22)13-17/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

DAMJAGAEYIKYAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=CC(=C(C=C4)OC)F)C

Origin of Product

United States

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